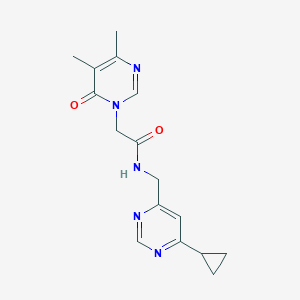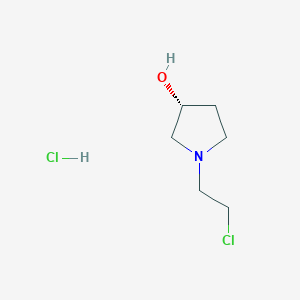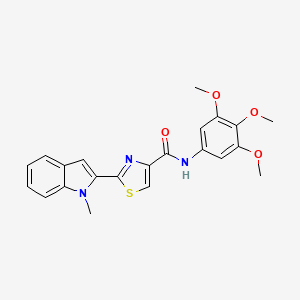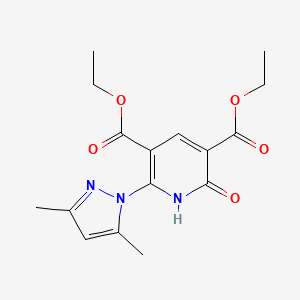
diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, pyrazole derivatives have been synthesized through various chemical reactions . For example, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives in reactions is complex and results in various palladium complexes characterized by NMR, mass spectrometry.
Applications De Recherche Scientifique
1. Solvent-Free Synthesis and Oxidative Aromatization
Kumar, Hussain, and Kumar (2014) demonstrate the environmentally benign, solvent-free synthesis of diethyl-2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates, a process involving the simple oxidative aromatization of these compounds using hypervalent iodine (III) reagents. This method offers advantages like short reaction times and high yields, contributing to greener chemistry practices (Kumar, Hussain, & Kumar, 2014).
2. Synthesis and Antibacterial Activities
Lynda (2021) investigated the synthesis of derivatives containing pyrazole moieties, including compounds related to diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3,5-pyridinedicarboxylate. These derivatives displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial agents (Lynda, 2021).
3. Structure Analysis of β-Amino Dicarbonyl Compounds
Meskini et al. (2011) detailed the structural analysis of β-amino dicarbonyl compounds, including derivatives of this compound. The study used spectral, elemental analyses, and X-ray diffraction data, contributing to the understanding of the molecular structure and potential applications of these compounds (Meskini et al., 2011).
4. Synthesis and Characterization of Dihydropyridine Derivatives
ALJumaili (2016) conducted a study on the synthesis and characterization of various dihydropyridine derivatives, including those related to this compound. These compounds, synthesized using environmentally friendly methods, could be significant in the field of organic chemistry and potential pharmacological applications (ALJumaili, 2016).
5. Vinyl-Addition Polymerization Catalysis
Benade et al. (2011) explored the use of complexes involving pyrazolylmethyl pyridine derivatives, closely related to this compound, as catalysts in the vinyl-addition polymerization of norbornene. This research highlights the potential application of these compounds in the field of polymer chemistry (Benade et al., 2011).
Mécanisme D'action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects .
Biochemical Pathways
Pyrazole-bearing compounds have been noted for their antileishmanial and antimalarial activities , suggesting they may interact with biochemical pathways related to these diseases.
Result of Action
Given the noted pharmacological effects of similar pyrazole-bearing compounds , it can be inferred that this compound may have significant biological activity.
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-5-23-15(21)11-8-12(16(22)24-6-2)14(20)17-13(11)19-10(4)7-9(3)18-19/h7-8H,5-6H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKBSMLCFGBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2C(=CC(=N2)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2763379.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2763380.png)
![2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2763382.png)
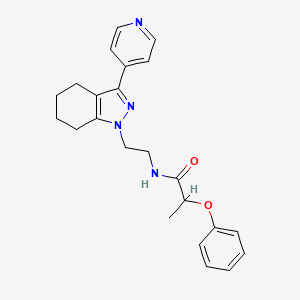
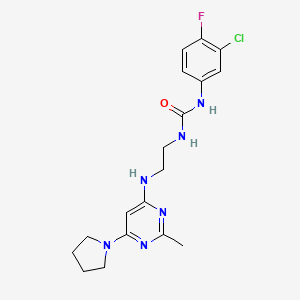
![6-(2,5-difluorobenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2763386.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone](/img/structure/B2763387.png)
![1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2763388.png)
